Synthetic Yield Advantage: 90% Isolated Yield via Borrowing-Hydrogen Protocol vs. Lower Yields for 4-Methyl and Unsubstituted Phenyl Analogs
In the ruthenium-catalyzed amination-cyclization of 1,2,4-butanetriol with primary aryl amines, 1-(3-methylphenyl)pyrrolidin-3-ol was obtained in 90% isolated yield using the [Ru(p-cymene)Cl₂]₂/XantPhos/Cs₂CO₃ catalytic system in toluene at 120 °C for 49 h [1]. Under identical or closely comparable conditions, the unsubstituted phenyl analog (1-phenylpyrrolidin-3-ol) and the 4-methylphenyl analog (1-(4-methylphenyl)pyrrolidin-3-ol) gave yields of 82% and 78% respectively, as reported in the same study [1]. This represents a 8–12 percentage-point yield advantage for the 3-methylphenyl derivative, which is attributable to the favorable electronic and steric profile of the meta-methyl substituent during the N–C bond-forming and cyclization steps.
| Evidence Dimension | Isolated synthetic yield (borrowing-hydrogen amination-cyclization) |
|---|---|
| Target Compound Data | 90% isolated yield |
| Comparator Or Baseline | 1-phenylpyrrolidin-3-ol: 82% isolated yield; 1-(4-methylphenyl)pyrrolidin-3-ol: 78% isolated yield |
| Quantified Difference | 8 percentage points higher vs. unsubstituted phenyl analog; 12 percentage points higher vs. 4-methylphenyl analog |
| Conditions | [Ru(p-cymene)Cl₂]₂ (2.5 mol%), XantPhos (5 mol%), Cs₂CO₃ (0.3 equiv), 1,2,4-butanetriol (1.2 equiv), primary aryl amine (1.0 equiv), toluene, 120 °C, 49 h |
Why This Matters
Higher synthetic yield directly translates to lower cost per gram and improved supply reliability for procurement, making this compound a more economically viable building block than its lower-yielding analogs when sourced via this scalable catalytic route.
- [1] Xu, Q.-S., Li, C., Xu, Y., Xu, D., Shen, M.-H., & Xu, H.-D. (2020). Ruthenium catalyzed amination cyclization of 1,2,4-butanetriol with primary amines: A borrowing hydrogen strategy for 3-pyrrolidinol synthesis. Chinese Chemical Letters, 31(1), 103–106. View Source
